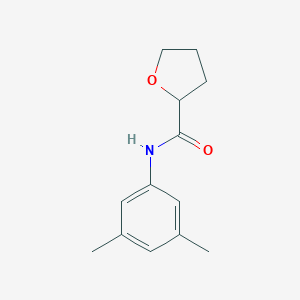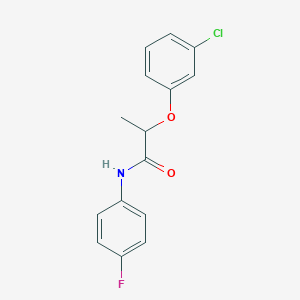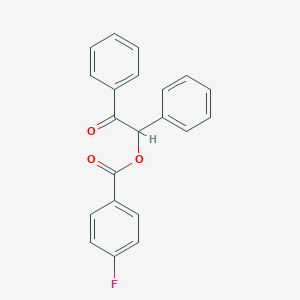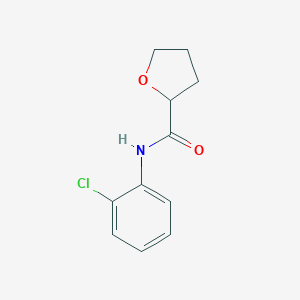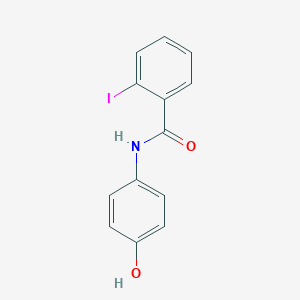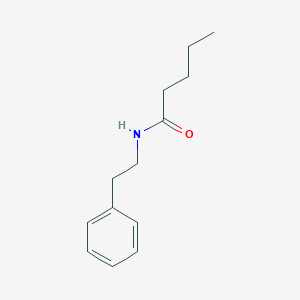
N-(2-phenylethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)pentanamide is a natural product found in Chryseobacterium polytrichastri with data available.
Aplicaciones Científicas De Investigación
Anthelmintic Properties
N-(4-Methoxyphenyl)pentanamide, a derivative of N-(2-phenylethyl)pentanamide, has shown potential as an anthelmintic agent. A study demonstrated its effectiveness against the nematode Toxocara canis, with lower cytotoxicity compared to albendazole, suggesting its potential in novel anthelmintic drug discovery (Silva et al., 2022).
Polymerization for Biomass-Based Diol Precursors
The polymerization of biomass-based diol precursors, including N,N’-1,2-ethanediylbis-(4-hydroxy-pentanamide), demonstrates the application of this compound derivatives in producing novel polyurethanes. This synthesis process using γ-valerolactone-based diol precursors highlights its potential in creating new biobased polymers (Chalid et al., 2015).
Anticonvulsant Activity
Compounds such as DL-3-hydroxy-3-phenyl pentanamide have displayed anticonvulsant activity, indicating the potential use of this compound derivatives in developing new treatments for seizures (Meza-Toledo et al., 2008).
Volatile Substance in Rice Grain for Pest Control
A volatile compound in rice, Pentanamide, showed a negative correlation with the rate of insect damage. This suggests that this compound-related compounds could be used in controlling storage pests in agriculture (Zhang et al., 2021).
Inhibition of Zika Virus Serene Protease Complex
An in silico study on 2-amino-5-{[(1Z)-amino({[(Z)-benzoyl]imino})methyl]amino}-N-(5-amino-7-{[carbamoyl(phenyl)methyl]amino}-6-oxoheptyl)pentanamide indicated its potential as an inhibitor of the Zika virus NS2B-NS3 protease, which could be significant for the development of treatments for Zika virus infections (Singh et al., 2017).
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-9-13(15)14-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) |
Clave InChI |
RBPXCUDFQLFKPO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCCC1=CC=CC=C1 |
SMILES canónico |
CCCCC(=O)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


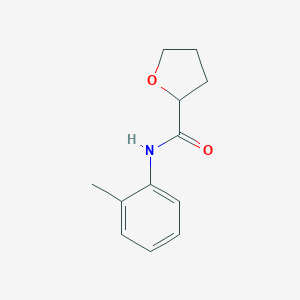
![Methyl 2-[(5-bromofuran-2-carbonyl)amino]benzoate](/img/structure/B312075.png)
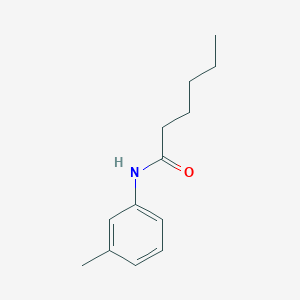
![Ethyl2-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B312077.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B312079.png)
